molecular formula C13H20O2S B8439585 (2,2-Diethoxyethyl)(o-tolyl)sulfane

(2,2-Diethoxyethyl)(o-tolyl)sulfane

Cat. No.: B8439585
M. Wt: 240.36 g/mol
InChI Key: CFTRKGCBMZSAED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,2-Diethoxyethyl)(o-tolyl)sulfane is a useful research compound. Its molecular formula is C13H20O2S and its molecular weight is 240.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H20O2S

Molecular Weight

240.36 g/mol

IUPAC Name

1-(2,2-diethoxyethylsulfanyl)-2-methylbenzene

InChI

InChI=1S/C13H20O2S/c1-4-14-13(15-5-2)10-16-12-9-7-6-8-11(12)3/h6-9,13H,4-5,10H2,1-3H3

InChI Key

CFTRKGCBMZSAED-UHFFFAOYSA-N

Canonical SMILES

CCOC(CSC1=CC=CC=C1C)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

In ethanol (50 mL) was dissolved sodium metal (1.6 g, 66 mmol) at 23° C. 2-Methylbenzenethiol (8.1 mL, 68 mmol) was slowly added to this solution, followed by bromoacetaldehyde diethylacetal (9.50 mL, 63 mmol). The reaction mixture was stirred at reflux for 18 h. The solvent was then evaporated in vacuo and the residue was washed with H2O (100 mL) and extracted with ether (100 mL). The organic solution was dried (MgSO4), concentrated in vacuo and purified by distillation to afford the title compound (13.48 g, 82% yield): 1H NMR (400 MHz, CDCl3) δ ppm: 7.33 (1H, d, J=7.9 Hz), 7.16–7.08 (3H, m), 4.65 (1H, t, J=5.6 Hz), 3.66 (2H, q, J=7.0 Hz), 3.55 (2H, q, J=7.0 Hz), 3.09 (2H, d, J=5.6 Hz), 2.38 (3H, s), 1.20 (6H, t, J=7.0 Hz). LCMS (M+H)+ m/z 241 (t=2.65 min.).
Quantity
8.1 mL
Type
reactant
Reaction Step One
Quantity
9.5 mL
Type
reactant
Reaction Step Two
Quantity
1.6 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
82%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.